molecular formula C7H13NO B13495528 3-Ethenyl-1-methylpyrrolidin-3-ol

3-Ethenyl-1-methylpyrrolidin-3-ol

Katalognummer: B13495528
Molekulargewicht: 127.18 g/mol
InChI-Schlüssel: KEDXBLSLZCLFSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethenyl-1-methylpyrrolidin-3-ol is a chemical compound with the molecular formula C7H13NO It is a derivative of pyrrolidine, featuring an ethenyl group and a hydroxyl group attached to the pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethenyl-1-methylpyrrolidin-3-ol typically involves the ring closure reaction of suitable precursors followed by reduction reactions. One common method involves the reaction of a compound containing a pyrrolidine ring with an ethenyl group precursor under specific conditions to form the desired product . The reaction conditions often include the use of reducing agents such as sodium borohydride or potassium borohydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethenyl-1-methylpyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ethenyl group can be reduced to form saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a catalyst for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the ethenyl group can produce saturated pyrrolidine derivatives .

Wissenschaftliche Forschungsanwendungen

3-Ethenyl-1-methylpyrrolidin-3-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Ethenyl-1-methylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and ethenyl group play crucial roles in its reactivity and interactions with biological molecules. The compound can form hydrogen bonds and participate in various biochemical reactions, influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Ethenyl-1-methylpyrrolidin-3-ol is unique due to the presence of both an ethenyl group and a hydroxyl group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C7H13NO

Molekulargewicht

127.18 g/mol

IUPAC-Name

3-ethenyl-1-methylpyrrolidin-3-ol

InChI

InChI=1S/C7H13NO/c1-3-7(9)4-5-8(2)6-7/h3,9H,1,4-6H2,2H3

InChI-Schlüssel

KEDXBLSLZCLFSC-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC(C1)(C=C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.